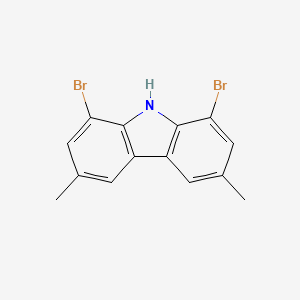
1,8-Dibromo-3,6-dimethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-3,6-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H11Br2N. It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle. This compound is characterized by the presence of two bromine atoms at the 1 and 8 positions and two methyl groups at the 3 and 6 positions on the carbazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be synthesized through several synthetic routes. One common method involves the bromination of 3,6-dimethyl-9H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination at the desired positions .
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1,8-Dibromo-3,6-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbazole derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atoms and obtain the parent carbazole compound.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Aplicaciones Científicas De Investigación
1,8-Dibromo-3,6-dimethyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of conducting polymers and nanomaterials with unique optoelectronic properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Chemical Sensors: The compound is used in the fabrication of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,8-dibromo-3,6-dimethyl-9H-carbazole depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and form extended conjugated systems is crucial for its optoelectronic properties. In medicinal chemistry, the compound’s interactions with biological targets, such as enzymes or receptors, determine its bioactivity. The presence of bromine atoms and methyl groups can influence the compound’s binding affinity and selectivity towards specific molecular targets .
Comparación Con Compuestos Similares
1,8-Dibromo-3,6-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, which can affect its chemical reactivity and physical properties.
1,8-Dibromo-9H-carbazole: Lacks the methyl groups at the 3 and 6 positions, leading to differences in steric hindrance and electronic effects.
3,6-Dimethyl-9H-carbazole:
These comparisons highlight the unique features of this compound, such as the presence of both bromine atoms and methyl groups, which contribute to its distinct chemical behavior and versatility in various applications.
Propiedades
Número CAS |
549494-70-4 |
|---|---|
Fórmula molecular |
C14H11Br2N |
Peso molecular |
353.05 g/mol |
Nombre IUPAC |
1,8-dibromo-3,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H11Br2N/c1-7-3-9-10-4-8(2)6-12(16)14(10)17-13(9)11(15)5-7/h3-6,17H,1-2H3 |
Clave InChI |
CZVJRHMKDPDECE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)NC3=C2C=C(C=C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


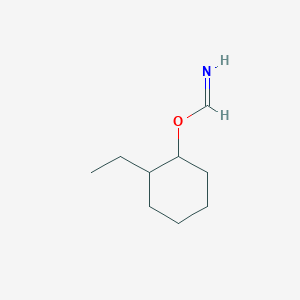
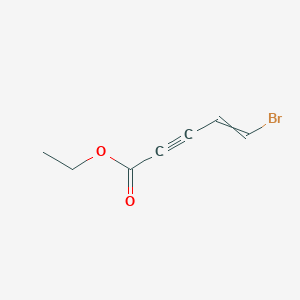
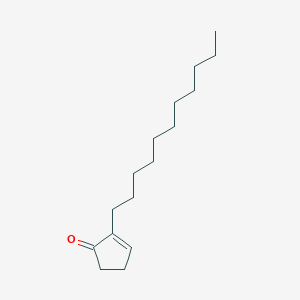
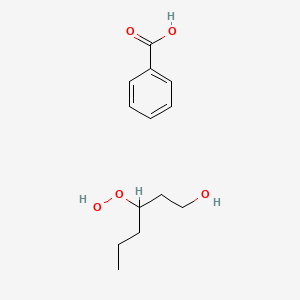
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
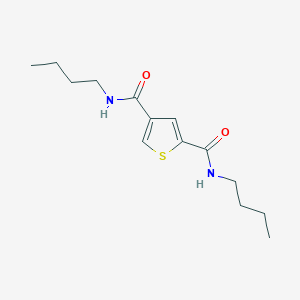
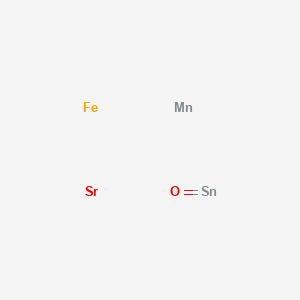
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
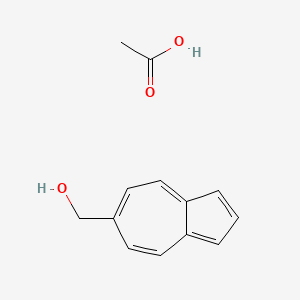
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)

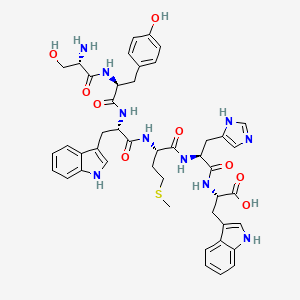
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
